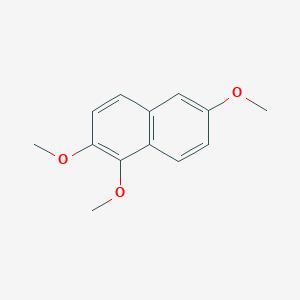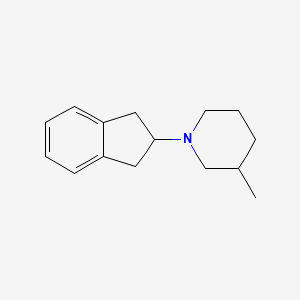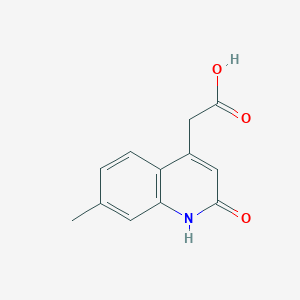
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a methyl group at the 7th position, an oxo group at the 2nd position, and an acetic acid moiety at the 4th position. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Oxidation to Form the Oxo Group: The oxo group at the 2nd position can be introduced through oxidation using reagents such as potassium permanganate or chromium trioxide.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a nucleophilic substitution reaction using chloroacetic acid and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Chloroacetic acid, sodium hydroxide, or other nucleophiles.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of reduced quinoline derivatives with hydroxyl groups.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the quinoline core and functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3rd position.
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Similar structure but with a hydroxyl group at the 4th position.
7-Methyl-2-oxo-1,2-dihydroquinoline: Similar structure but without the acetic acid moiety.
Uniqueness
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to the combination of the quinoline core, methyl group, oxo group, and acetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(7-methyl-2-oxo-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-2-3-9-8(6-12(15)16)5-11(14)13-10(9)4-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
VDSSSIHUNDGLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
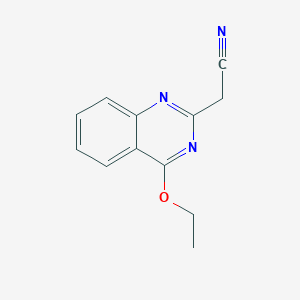
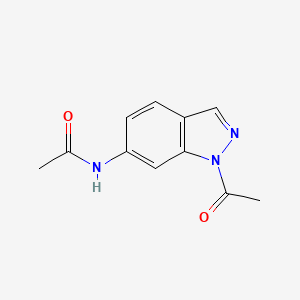

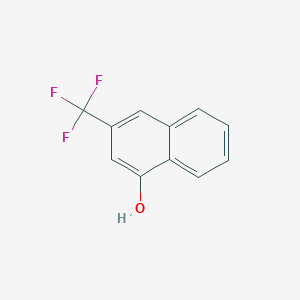

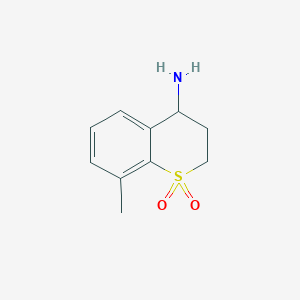
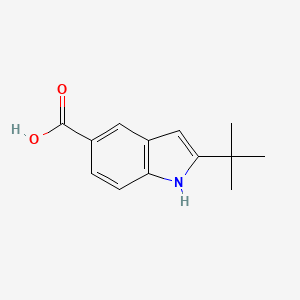
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
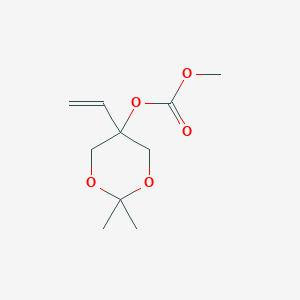
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)

